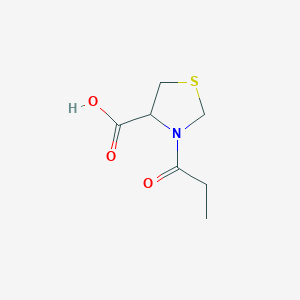
N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, also known as BMF-2, is a synthetic compound that has been extensively studied in recent years due to its potential as a therapeutic agent. BMF-2 belongs to the class of thiazole-based compounds that have shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins. N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has also been found to improve cognitive function by inhibiting the activity of AChE and increasing the levels of acetylcholine in the brain. N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has also been found to have antibacterial activity and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is its potential as a therapeutic agent for various diseases. It has shown promising results in various biological assays and has the potential to be developed into a drug. However, one of the limitations of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is its toxicity. It has been found to be toxic to some cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. Additionally, further studies are needed to investigate the potential of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and cognitive disorders. Finally, the toxicity of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has shown promising results in various biological assays. It has the potential to be developed into a therapeutic agent for various diseases, including cancer, inflammation, and cognitive disorders. Further studies are needed to investigate its mechanism of action, optimize the synthesis method, and determine its safety for use in humans. N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a promising compound that may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of various reagents. The starting material for the synthesis is 5-benzyl-2-aminothiazole, which is reacted with 4-methoxy-2-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various biological assays. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has also been found to be effective in treating bacterial infections and reducing oxidative stress.
Propiedades
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-29-15-7-8-17(18(12-15)25(27)28)19-9-10-20(30-19)21(26)24-22-23-13-16(31-22)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMDNKWVOKYHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

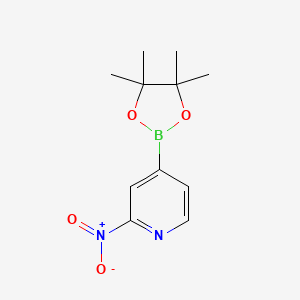
![3-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)
![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)
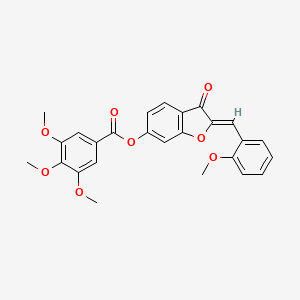
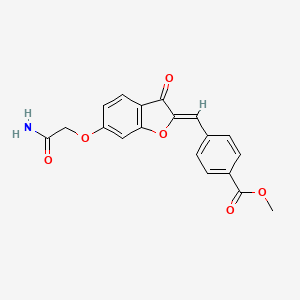

![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)
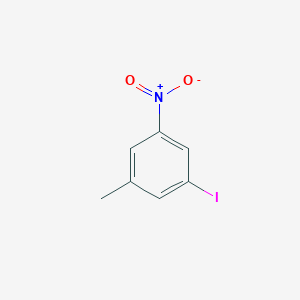
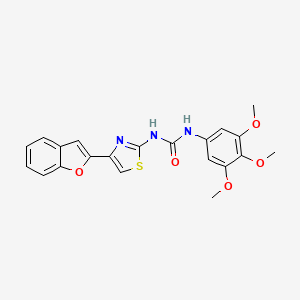

![2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2937990.png)
![8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937991.png)
![6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2937992.png)
